Bienvenue dans la boutique en ligne BenchChem!

3-Iodo-2-methylquinoline

Palladium catalysis Cross-coupling Bond dissociation energy

3-Iodo-2-methylquinoline (CAS 1207875-09-9, molecular formula C₁₀H₈IN, MW 269.08) is a heteroaryl iodide belonging to the quinoline family. It features a C3-iodo substituent and a C2-methyl group on the quinoline scaffold, a substitution pattern that positions it as a versatile synthetic building block for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings.

Molecular Formula C10H8IN
Molecular Weight 269.085
CAS No. 1207875-09-9
Cat. No. B582235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-methylquinoline
CAS1207875-09-9
Synonyms3-iodo-2-Methylquinoline
Molecular FormulaC10H8IN
Molecular Weight269.085
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1I
InChIInChI=1S/C10H8IN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
InChIKeyYJWJXEPXYZGFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-2-methylquinoline (CAS 1207875-09-9): Procurement-Grade Heteroaryl Iodide for Cross-Coupling and Medicinal Chemistry


3-Iodo-2-methylquinoline (CAS 1207875-09-9, molecular formula C₁₀H₈IN, MW 269.08) is a heteroaryl iodide belonging to the quinoline family. It features a C3-iodo substituent and a C2-methyl group on the quinoline scaffold, a substitution pattern that positions it as a versatile synthetic building block for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings [1]. The C-I bond represents the most reactive aryl halide bond toward oxidative addition with Pd(0), establishing a reactivity hierarchy of I > Br > Cl >> F that enables chemoselective sequential functionalization strategies [1]. This compound is primarily procured as a research intermediate for medicinal chemistry programs targeting antimalarial, antimicrobial, and PARP-1 inhibitor scaffolds, with commercial availability at 98% purity from established suppliers .

Why 3-Iodo-2-methylquinoline Cannot Be Replaced by 3-Bromo- or 3-Chloro-2-methylquinoline in Cross-Coupling Workflows


The three 3-halo-2-methylquinoline congeners (iodo, bromo, chloro) are not interchangeable in synthetic sequences requiring chemoselective oxidative addition. The aryl-iodo bond exhibits a bond dissociation energy (DPh-X) of 65 kcal/mol, substantially lower than the aryl-bromo bond (81 kcal/mol) and aryl-chloro bond (96 kcal/mol) [1]. This translates to a more than 30-fold rate acceleration in the oxidative addition step with Pd(0)(PPh₃)₂Cl¯ versus Pd(0)(PPh₃)₄ catalyst systems [1]. In dihalogenated quinoline systems, the iodo substituent undergoes cross-coupling with complete regioselectivity over chloro or other halogen substituents, enabling sequential, site-selective functionalization without protecting group strategies [2]. Researchers who substitute the bromo or chloro analog risk incomplete conversion, competing side reactions, or loss of regiochemical control in multi-step syntheses where the C3 position must be elaborated first.

Quantitative Differentiation of 3-Iodo-2-methylquinoline: Head-to-Head and Cross-Study Comparator Evidence


C-I vs. C-Br vs. C-Cl Bond Dissociation Energy Dictates Pd(0) Oxidative Addition Reactivity Order

In palladium-catalyzed cross-coupling reactions, the aryl-halogen bond dissociation energy (DPh-X) directly governs the rate of oxidative addition—the rate-limiting step for most coupling cycles. The 3-iodo substituent in 3-iodo-2-methylquinoline has a DPh-I of 65 kcal/mol, compared to 81 kcal/mol for the 3-bromo analog and 96 kcal/mol for the 3-chloro analog [1]. This results in the established reactivity hierarchy I > Br > Cl >> F. The oxidative addition rate from Pd(0)(PPh₃)₂Cl¯ is reported to be more than 30-fold faster than from Pd(0)(PPh₃)₄, making iodo-substrates the preferred coupling partners under mild conditions [1]. This quantitative difference enables chemoselective sequential coupling in polyhalogenated quinolines where the iodo substituent reacts first, leaving bromo or chloro groups intact for subsequent transformations.

Palladium catalysis Cross-coupling Bond dissociation energy

Complete Regioselectivity of C3-I over C4-Cl in Sonogashira Coupling of Dihaloquinolines

In a direct experimental comparison, 4-chloro-3-iodo-2-methylquinoline underwent Sonogashira coupling with various ethynylbenzenes to afford exclusively 4-chloro-3-alkynyl-2-methylquinolines 59a–g in moderate to good yields, with the C3-iodo position reacting with complete regioselectivity over the C4-chloro substituent [1]. No products arising from coupling at the C4-Cl position were observed. This demonstrates that in a molecule containing both C-I and C-Cl bonds, the C3-iodo group serves as the exclusive site for Sonogashira coupling, consistent with the bond strength hierarchy and enabling subsequent functionalization of the chloro position. The analogous 3-bromo or 3-chloro compounds would not afford this level of regiochemical discrimination when paired with a second halogen.

Sonogashira coupling Regioselectivity Dihaloquinoline

3-Iodoquinoline Core as a Late-Stage Diversification Point vs. 2-Position Coupling in PARP-1 Inhibitor Design

In a medicinal chemistry program targeting PARP-1, 3-substituted quinoline-8-carboxamides were synthesized via Pd-catalyzed Suzuki, Sonogashira, and Stille couplings to 3-iodoquinoline-8-carboxamide, demonstrating the C3-iodo position as an efficient late-stage diversification handle that introduces molecular diversity in the final synthetic step [1]. In contrast, 2-substituted analogs required a more complex sequence of selective Pd-coupling at the 2-position of 2,8-dibromoquinoline followed by lithium-bromine exchange [1]. The most potent compound, 2-methylquinoline-8-carboxamide, exhibited an IC₅₀ of 500 nM against human recombinant PARP-1, compared to IC₅₀ = 1.8 µM for the standard water-soluble inhibitor 5-aminoisoquinolin-1-one (5-AIQ), representing a 3.6-fold improvement in potency [1]. While the 2-methyl substituent contributed to potency, the 3-iodo intermediate was essential for the efficient parallel synthesis workflow that enabled SAR exploration at the 3-position.

PARP-1 inhibitor Late-stage functionalization Quinoline-8-carboxamide

3-Iodo-2-methylquinoline as a Key Intermediate in Endochin-like Quinolone (ELQ) Antimalarial Synthesis

US Patent US20230167065A1 discloses 4-chloro-3-iodo-2-methylquinoline as a critical intermediate in the synthesis of 3-aryl Endochin-like quinolone (ELQ) compounds, a class of antimalarials active against drug-resistant Plasmodium strains [1]. The patent explicitly identifies 4-chloro-3-iodo-2-methylquinoline as an analog of key intermediates, where the C3-iodo group serves as the functionalization point for introducing the 3-aryl substituent via cross-coupling [1]. The corresponding ELQ compounds, including ELQ-316, have demonstrated efficacy in preclinical malaria models [1]. The C3-iodo substituent is structurally required for this synthetic route; the bromo or chloro analogs would necessitate harsher coupling conditions and would not provide the same reactivity profile required for efficient C3-arylation in the presence of the C4-chloro group.

Antimalarial Endochin-like quinolone ELQ-316

C-I Bond Polarizability and van der Waals Radius Differentiate 3-Iodo-2-methylquinoline from Lighter Halogen Analogs in Non-Covalent Interactions

The iodine atom at C3 introduces physicochemical properties that cannot be replicated by bromo or chloro analogs in contexts where non-covalent interactions influence molecular recognition. Iodine has an atomic polarizability of approximately 5.3 ų, compared to 3.1 ų for bromine and 2.2 ų for chlorine [1]. Its van der Waals radius (1.98 Å) is also larger than that of bromine (1.85 Å) or chlorine (1.75 Å) [1]. In the iodo-quinoline antimicrobial study, derivatives bearing an iodine atom showed distinct effects on microbial adhesion and biofilm inhibition, and the authors specifically noted that carboxy-quinoline derivatives bearing an iodine atom represent interesting scaffolds for antimicrobial development [2]. While direct head-to-head MIC comparisons between 3-iodo-2-methylquinoline and its 3-bromo or 3-chloro analogs are not available in the primary literature, the magnitude of the polarizability difference (I/Br ratio ≈1.7×) establishes a class-level differentiation relevant for structure-based design where halogen bonding or hydrophobic contacts are pharmacophoric elements.

Halogen bonding van der Waals radius Polarizability

Procurement-Driven Application Scenarios for 3-Iodo-2-methylquinoline in Medicinal Chemistry and Synthetic Methodology


Sequential, Site-Selective Cross-Coupling in Polyhalogenated Quinoline Scaffolds

In synthetic routes requiring sequential functionalization of a quinoline core bearing multiple halogen substituents, 3-iodo-2-methylquinoline provides a predictable first coupling site. As demonstrated by the complete regioselectivity of the C3-iodo position over C4-chloro in Sonogashira reactions [1], researchers can reliably install the first substituent at C3 under mild Pd-catalyzed conditions, leaving other halogen positions (Cl, Br) intact for subsequent orthogonal coupling steps. This eliminates the need for protecting group strategies and reduces overall step count. The quantitative bond strength data (DPh-I 65 kcal/mol vs. DPh-Cl 96 kcal/mol) [2] provides a thermodynamic basis for predicting reaction outcomes when designing multi-step syntheses of 2,3,4-trisubstituted quinoline analogs for pharmaceutical lead optimization.

Late-Stage Diversification in PARP-1 and Related Drug Discovery Programs

Medicinal chemistry groups developing quinoline-based inhibitors of PARP-1 or related therapeutic targets should procure 3-iodo-2-methylquinoline as the entry point for late-stage diversification at the C3 position. The strategy, validated by Lord et al. (2009), uses the 3-iodo substituent for Pd-catalyzed Suzuki, Sonogashira, or Stille couplings as the final step, enabling rapid parallel library synthesis [3]. The 2-methyl substituent contributes to target potency (IC₅₀ = 500 nM for the 2-methylquinoline-8-carboxamide vs. 1.8 µM for the standard 5-AIQ) [3]. This workflow is incompatible with 3-bromo or 3-chloro analogs, which would require harsher coupling conditions and risk degrading sensitive functional groups introduced earlier in the synthesis.

ELQ Antimalarial Intermediate Synthesis Following Patent Routes

Research groups and CDMOs engaged in the synthesis of Endochin-like quinolone (ELQ) antimalarial compounds, including ELQ-316, should procure 3-iodo-2-methylquinoline as the starting material for constructing the 3-aryl pharmacophore. The US patent US20230167065A1 explicitly describes 4-chloro-3-iodo-2-methylquinoline (derived from 3-iodo-2-methylquinoline) as the key intermediate for introducing the 3-aryl group via cross-coupling [4]. Use of the bromo or chloro analog deviates from the validated synthetic route and may introduce reproducibility issues, particularly given the optimized mild coupling conditions employed for the iodo substrate. Procurement of the correct iodo intermediate ensures alignment with the patented process and the documented biological activity of the resulting ELQ compounds.

Halogen Bonding and Polarizability-Driven Molecular Recognition Studies

For structure-based drug design programs where halogen bonding or enhanced hydrophobic contacts are hypothesized to improve target binding, 3-iodo-2-methylquinoline provides a substantially stronger halogen bond donor than its bromo or chloro analogs. The iodine atom's polarizability (≈5.3 ų, ~1.7× that of bromine) [5] and larger van der Waals radius enable interaction strengths that lighter halogens cannot achieve. The iodo-quinoline scaffold has demonstrated distinct biological effects on microbial adhesion and biofilm inhibition [6], suggesting that the iodine atom contributes to biological recognition beyond serving as a synthetic handle. Researchers exploring halogen bonding in protein-ligand interactions should specifically procure the iodo congener rather than assuming the bromo analog provides equivalent information.

Quote Request

Request a Quote for 3-Iodo-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.